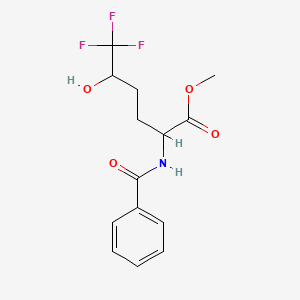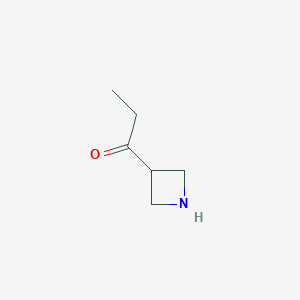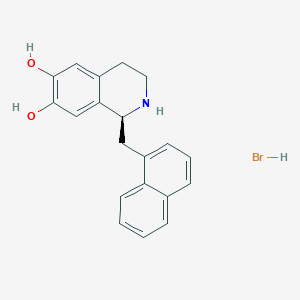![molecular formula C13H14N2O B13151148 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine: is a complex organic compound with a unique fused-ring system. Let’s break down its name:
4-Methyl: Indicates a methyl group (CH₃) attached to the fourth position.
3-oxa: Refers to the oxygen atom (O) incorporated into the ring system.
5-azatricyclo[8.4.0.0,2,6]tetradeca: Describes the intricate bridged bicyclic structure.
1(14),2(6),4,10,12-pentaen: Specifies the double bonds within the ring system.
7-amine: Indicates the presence of an amino group (NH₂) at the seventh position.
Preparation Methods
The synthetic routes for this compound can vary, but one common approach involves cyclization reactions. Here are some methods:
Cycloaddition Reactions: Diels-Alder or similar cycloadditions can form the bicyclic core.
Ring-Closing Reactions: Intramolecular reactions can close the ring system.
Industrial Production: Unfortunately, specific industrial methods are scarce in the literature.
Chemical Reactions Analysis
Oxidation: The double bonds may undergo oxidation reactions.
Reduction: Reduction can modify the ring system.
Substitution: Substituents can be introduced at various positions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), sodium borohydride (NaBH₄), and Lewis acids are relevant.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as ligands or enzyme inhibitors).
Medicine: May have applications in drug discovery.
Industry: Limited information, but it could find use in specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused-ring system sets it apart.
Similar Compounds: While data is scarce, related heterocyclic compounds exist.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine |
InChI |
InChI=1S/C13H14N2O/c1-8-15-12-11(14)7-6-9-4-2-3-5-10(9)13(12)16-8/h2-5,11H,6-7,14H2,1H3 |
InChI Key |
VAJZJJKOIGPIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3CCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)


![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)

![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)



